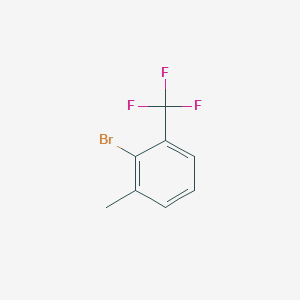

2-Bromo-1-methyl-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 2-Bromo-1-methyl-3-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-methyl-3-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-bromo-1-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWSTGYAPNVWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-98-4 | |

| Record name | 2-Bromo-3-(trifluoromethyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

CAS Number: 1099597-98-4

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, a key aromatic building block in organic synthesis. The document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications, particularly in the realm of medicinal chemistry and drug discovery. Safety and handling information is also provided. This guide is intended to be a valuable resource for researchers and professionals working with this compound.

Introduction

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring a bromine atom, a methyl group, and a trifluoromethyl group on the benzene ring. The unique electronic properties conferred by the trifluoromethyl group, such as high electronegativity and lipophilicity, make this compound a valuable intermediate in the synthesis of complex organic molecules.[1][2][3] Trifluoromethylated aromatic compounds are of significant interest in medicinal chemistry due to their potential to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] This guide aims to consolidate the available technical information on 2-Bromo-1-methyl-3-(trifluoromethyl)benzene to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is presented in the table below. This data has been compiled from various chemical supplier catalogs and databases.

| Property | Value | Source |

| CAS Number | 1099597-98-4 | ChemBK, PubChem |

| Molecular Formula | C8H6BrF3 | [5] |

| Molecular Weight | 239.03 g/mol | PubChem |

| Appearance | Colorless liquid | [5] |

| Odor | Strong, pungent | [5] |

| Boiling Point | 152-153 °C | [5] |

| Melting Point | -18 °C | [5] |

| Density | 1.538 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol, acetone, and chloroform. | [5] |

Synthesis and Experimental Protocols

However, based on general procedures for similar compounds, a direct bromination protocol is provided below as a representative experimental approach.

Electrophilic Bromination of 1-methyl-3-(trifluoromethyl)benzene

This protocol is a general representation and may require optimization for yield and purity.

Reaction Scheme:

Figure 1: Proposed synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

Materials:

-

1-methyl-3-(trifluoromethyl)benzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1-methyl-3-(trifluoromethyl)benzene in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

Bromine Addition: Slowly add a stoichiometric amount of bromine, dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture via the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove unreacted bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Applications in Research and Drug Development

While specific examples of the use of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in the development of a particular drug or as a probe for a specific signaling pathway are not extensively documented in publicly available literature, its structural motifs are of significant interest to medicinal chemists.

The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[1][3] It also increases lipophilicity, which can improve membrane permeability and cellular uptake.[1][4] The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Therefore, 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a valuable building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Logical Workflow for Application in Drug Discovery

The following diagram illustrates the logical workflow of how a building block like 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is utilized in a typical drug discovery pipeline.

Figure 2: Role of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in a drug discovery workflow.

Safety and Handling

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is an irritant and should be handled with appropriate personal protective equipment (PPE).[5]

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Use only outdoors or in a well-ventilated area. |

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Store in a well-ventilated place. Keep container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant.[6]

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is not consistently available in public databases. Researchers are advised to acquire their own analytical data for positive identification and purity assessment of this compound.

Conclusion

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its key physicochemical properties have been summarized, and a representative synthetic protocol has been provided. While specific biological activity data for this compound is limited, its structural features make it an attractive building block for creating diverse molecular libraries for drug discovery. Proper safety precautions are essential when handling this compound. Further research into the specific applications and biological effects of this molecule is warranted.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-BroMo-1-Methyl-3-(trifluoroMethyl)benzene [chembk.com]

- 6. fishersci.com [fishersci.com]

physical properties of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

An In-depth Technical Guide on the Physical Properties of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, a key intermediate in various organic syntheses. The information is curated for researchers, scientists, and professionals in drug development and agrochemical industries, offering a foundation for its application in complex molecular synthesis.

Core Physical and Chemical Properties

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a substituted aromatic compound with the chemical formula C₈H₆BrF₃.[1] It is recognized for its role as a versatile building block in the synthesis of pharmaceuticals and pesticides.[1]

Data Presentation: Summary of Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-methyl-3-(trifluoromethyl)benzene | [2] |

| CAS Number | 1099597-98-4 | [1][2] |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 245.03 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Strong, pungent | [1] |

| Melting Point | -18 °C | [1] |

| Boiling Point | 152-153 °C | [1] |

| Density | 1.538 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform | [1] |

| Storage | Store sealed in a dry place at room temperature | [2] |

Experimental Protocols: Determination of Physical Properties

While specific experimental documentation for this compound is not publicly detailed, the following outlines standard methodologies for determining its key physical properties.

2.1. Determination of Melting Point

-

Apparatus: Capillary tube melting point apparatus.

-

Procedure: A small, dry sample of the compound is packed into a capillary tube and placed in the melting point apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded. For substances with melting points below room temperature, a cryostat is employed.

2.2. Determination of Boiling Point

-

Apparatus: Distillation setup with a thermometer, heating mantle, and condenser.

-

Procedure: The compound is heated in a distillation flask. The temperature at which the liquid boils and its vapor phase is in equilibrium with the liquid phase at a given pressure is recorded as the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

2.3. Determination of Density

-

Apparatus: Pycnometer or a digital density meter.

-

Procedure: The mass of a clean, dry pycnometer is determined. It is then filled with the sample liquid, and the mass is measured again. The volume of the pycnometer is known, allowing for the calculation of density (mass/volume). The measurement is conducted at a constant, specified temperature (e.g., 25 °C) to ensure accuracy.[1]

2.4. Determination of Solubility

-

Apparatus: Vials, magnetic stirrer, and analytical balance.

-

Procedure: A known volume of a solvent (e.g., water, ethanol, acetone) is placed in a vial. Small, measured amounts of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene are added incrementally while stirring. The point at which no more solute dissolves, and a saturated solution is formed, is noted. Solubility can then be expressed qualitatively (e.g., insoluble, soluble) or quantitatively (e.g., in g/100 mL).[1]

Application in Organic Synthesis: A Workflow Visualization

As an organic synthetic reagent, 2-Bromo-1-methyl-3-(trifluoromethyl)benzene serves as a precursor for introducing bromo and trifluoromethyl-substituted toluene moieties into larger molecules. The following diagram illustrates its logical workflow in the development of new chemical entities.

Caption: Synthetic utility of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

References

Technical Guide: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Compound Properties

2-Bromo-1-methyl-3-(trifluoromethyl)benzene, with the CAS number 1099597-98-4, is a substituted aromatic hydrocarbon. Its structure incorporates a bromine atom and a trifluoromethyl group, both of which are pivotal in modulating the physicochemical and biological properties of larger molecules. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 239.03 g/mol | [2] |

| Appearance | Colorless liquid with a strong, pungent odor. | [1] |

| Boiling Point | 152-153 °C (at atmospheric pressure) | [1] |

| 68-70 °C (at 8 mmHg) | [3] | |

| Melting Point | -18 °C | [1] |

| Density | 1.538 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and chloroform. | [1] |

Synthesis and Handling

General Synthesis Approach

A generalized experimental protocol for a related transformation, such as the bromination of a substituted toluene, is as follows. This is a representative protocol and would require optimization for the specific synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

Reaction: Electrophilic Bromination of 1-methyl-2-(trifluoromethyl)benzene

-

Reagents and Materials:

-

1-methyl-2-(trifluoromethyl)benzene (1 equivalent)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂) (1-1.2 equivalents)

-

Iron(III) bromide (FeBr₃) or another Lewis acid catalyst (catalytic amount)

-

Anhydrous dichloromethane or other suitable inert solvent

-

Sodium thiosulfate solution (for quenching)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and condenser

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

-

-

Procedure:

-

To a solution of 1-methyl-2-(trifluoromethyl)benzene in the chosen anhydrous solvent, add the Lewis acid catalyst.

-

Cool the mixture in an ice bath.

-

Add a solution of the brominating agent (NBS or Br₂) in the same solvent dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

-

Safety and Handling

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is an irritant and may cause eye and skin irritation upon contact.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid inhalation of vapors.[1] Store the compound in a cool, dry place away from heat and direct sunlight.[1]

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the bromo- and trifluoromethyl-substituents on the benzene ring provides two reactive sites for further chemical transformations. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and can be crucial for the biological activity of the final product.

Visualized Workflows and Pathways

Conceptual Synthesis and Derivatization Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and its subsequent use in the generation of a chemical library for drug discovery.

Caption: Conceptual workflow for the synthesis and application of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in drug discovery.

Logical Relationship in Synthesis

The diagram below outlines the logical steps and considerations in the synthesis of a substituted aromatic compound like 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

References

Elucidation of the Molecular Architecture: A Technical Guide to 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is an organic compound with the chemical formula C₈H₆BrF₃.[1] As a substituted aromatic ring, it possesses a unique substitution pattern that influences its chemical and physical properties. The presence of a bromine atom, a methyl group, and a trifluoromethyl group on the benzene ring makes it a potentially valuable intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethyl group, in particular, is a common feature in many modern drugs due to its ability to enhance metabolic stability and binding affinity. Accurate structural confirmation is a critical first step in the development of any new chemical entity. This guide provides a detailed roadmap for the elucidation of its structure.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, gathered from various chemical data sources, is presented in Table 1. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 239.03 g/mol | |

| CAS Number | 1099597-98-4 | [1] |

| Appearance | Colorless liquid (predicted) | [1] |

| Boiling Point | 187.1 ± 35.0 °C (predicted) | |

| Density | 1.538 ± 0.06 g/cm³ (predicted) | |

| Solubility | Insoluble in water; soluble in common organic solvents. | [1] |

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is not widely published, a plausible synthetic route can be derived from general organic chemistry principles and published procedures for similar compounds. A common approach would involve the bromination of 1-methyl-2-(trifluoromethyl)benzene.

Experimental Protocol: Electrophilic Bromination

-

Reaction Setup: To a solution of 1-methyl-2-(trifluoromethyl)benzene (1.0 eq.) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and protected from light, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃, 0.1 eq.).

-

Bromination: Cool the mixture in an ice bath (0 °C). Slowly add a solution of bromine (Br₂, 1.05 eq.) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography on silica gel to isolate the desired 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

Structure Elucidation Workflow

The definitive confirmation of the structure of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined in the diagram below.

Spectroscopic Analysis and Data Interpretation

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.

-

Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₈H₆BrF₃. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways for substituted benzenes include the loss of the substituents or parts thereof. Expected fragments would correspond to the loss of a bromine atom ([M-Br]⁺), a methyl group ([M-CH₃]⁺), or a trifluoromethyl group ([M-CF₃]⁺).

| Ion | Expected m/z | Comments |

| [C₈H₆⁷⁹BrF₃]⁺ | 237.96 | Molecular ion with ⁷⁹Br |

| [C₈H₆⁸¹BrF₃]⁺ | 239.96 | Molecular ion with ⁸¹Br |

| [C₈H₆F₃]⁺ | 159.04 | Loss of Bromine |

| [C₇H₃BrF₃]⁺ | 224.94 | Loss of Methyl |

| [C₈H₆Br]⁺ | 170.97 | Loss of Trifluoromethyl |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

-

Aliphatic C-H Stretch: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch: Characteristic aromatic ring stretching absorptions are expected in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: The strong C-F bonds of the trifluoromethyl group will result in strong absorption bands typically in the 1350-1100 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

-

Substitution Pattern: The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide clues about the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted benzene, specific patterns are expected.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch (CF₃) | 1350 - 1100 | Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

| C-Br Stretch | 600 - 500 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. For 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, we expect to see signals for the aromatic protons and the methyl protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will give rise to a complex multiplet pattern due to spin-spin coupling. The exact chemical shifts will be influenced by the electronic effects of the three different substituents. The proton between the methyl and trifluoromethyl groups is expected to be the most deshielded.

-

Methyl Region (δ 2.0-2.5 ppm): The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be slightly downfield due to the proximity of the electron-withdrawing bromine and trifluoromethyl groups.

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

-

Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing bromine and trifluoromethyl groups will be significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Methyl Carbon (δ 15-25 ppm): A single signal is expected for the methyl carbon.

-

Trifluoromethyl Carbon (quartet, δ ~120-130 ppm): The carbon of the CF₃ group will be observed as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

The ¹⁹F NMR spectrum is a simple yet informative tool for fluorine-containing compounds.

-

Trifluoromethyl Group: A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of an aromatic trifluoromethyl group.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the substitution pattern.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled aromatic protons, helping to trace the connectivity of the protons on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the signal of the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the positions of the substituents by observing correlations from the methyl protons to the neighboring aromatic carbons.

The logical relationship for using these spectroscopic techniques in structure elucidation is depicted in the following diagram.

Conclusion

The structural elucidation of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene can be confidently achieved through a systematic application of modern spectroscopic techniques. While direct experimental data for this specific compound is sparse in the public domain, a thorough analysis based on the principles outlined in this guide, in conjunction with comparative data from its isomers, allows for a reliable determination of its molecular architecture. The proposed synthetic route and detailed analytical workflow provide a solid foundation for researchers working on the synthesis and characterization of this and other related substituted aromatic compounds. The unique combination of substituents on the benzene ring makes this molecule an interesting candidate for further investigation in medicinal and materials chemistry.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| C1-CH₃ | ~2.5 | Singlet | - | 3H |

| H-6 | ~7.6 | Doublet | Jortho ≈ 7-9 | 1H |

| H-5 | ~7.4 | Triplet | Jortho ≈ 7-9 | 1H |

| H-4 | ~7.8 | Doublet | Jortho ≈ 7-9 | 1H |

Interpretation of the Predicted Spectrum

The ¹H NMR spectrum of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is expected to exhibit four distinct signals.

-

Methyl Protons: The protons of the methyl group at the C1 position are not adjacent to any other protons, and therefore, their signal is predicted to be a singlet. Its chemical shift is anticipated in the benzylic region, slightly downfield due to the influence of the adjacent electron-withdrawing bromo and trifluoromethyl groups.

-

Aromatic Protons: The three protons on the aromatic ring (H-4, H-5, and H-6) are chemically non-equivalent and are expected to give rise to three separate signals in the aromatic region of the spectrum (typically 6.5-8.0 ppm).[1]

-

H-4: This proton is in the ortho position to the strongly electron-withdrawing trifluoromethyl group, which is expected to cause a significant deshielding effect, resulting in the most downfield chemical shift among the aromatic protons. It will be split into a doublet by the adjacent H-5 proton.

-

H-6: This proton is ortho to the bromine atom. While bromine is less electron-withdrawing than a trifluoromethyl group, it will still deshield this proton, leading to a downfield shift. The signal is expected to be a doublet due to coupling with the H-5 proton.

-

H-5: This proton is situated between H-4 and H-6, and it will be coupled to both, resulting in a triplet (or a doublet of doublets if the coupling constants are sufficiently different).

-

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of the purified 2-Bromo-1-methyl-3-(trifluoromethyl)benzene sample.[2][3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4][5] The choice of solvent should be based on the sample's solubility and should not have signals that overlap with the analyte's signals.[3]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.[5]

-

Cap the NMR tube securely and label it appropriately.

2. NMR Spectrometer Setup and Data Acquisition:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) for better resolution.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Set the appropriate acquisition parameters, including:

-

Pulse width (typically a 90° pulse)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (e.g., 8-16 for a sufficient signal-to-noise ratio)

-

-

Acquire the Free Induction Decay (FID) data.

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the area under each peak to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants for each signal.

Visualizations

Caption: Molecular structure of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene with labeled protons.

Caption: Diagram illustrating the predicted spin-spin coupling between the aromatic protons.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is predicted to show eight distinct signals, corresponding to the six carbons of the aromatic ring, the methyl carbon, and the trifluoromethyl carbon. The chemical shifts (δ) are influenced by the electronic environment of each carbon atom. The electron-withdrawing nature of the bromine and trifluoromethyl groups, and the electron-donating nature of the methyl group, lead to a specific pattern of deshielding and shielding effects on the aromatic carbons.

The predicted chemical shifts are summarized in Table 1. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J-C-F), a key identifying feature. The aromatic carbons may also exhibit smaller couplings to the fluorine atoms (²J-C-F, ³J-C-F, ⁴J-C-F).

Data Presentation

Table 1: Predicted ¹³C NMR Data for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-1 (C-CH₃) | ~138 | Singlet | - |

| C-2 (C-Br) | ~125 | Singlet | - |

| C-3 (C-CF₃) | ~132 | Quartet | ²J-C-F ≈ 30-35 |

| C-4 | ~128 | Singlet (or small quartet) | ⁴J-C-F ≈ 1-4 |

| C-5 | ~129 | Singlet | - |

| C-6 | ~133 | Singlet (or small quartet) | ³J-C-F ≈ 4-6 |

| -CH₃ | ~20 | Singlet | - |

| -CF₃ | ~124 | Quartet | ¹J-C-F ≈ 270-275 |

Molecular Structure and NMR Signal Assignment

The logical relationship between the molecular structure and the predicted ¹³C NMR signals is illustrated below. The numbering of the carbon atoms corresponds to the assignments in Table 1.

Caption: Molecular structure of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene with atom numbering for NMR.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), as it is effective for a wide range of organic compounds and its carbon signal (~77.16 ppm) provides a convenient internal reference.

-

Concentration: Due to the low natural abundance of the ¹³C isotope (1.1%), a higher concentration is required compared to ¹H NMR. Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add the deuterated solvent using a pipette.

-

Gently swirl or vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is adequate for the spectrometer's detector (typically ~4-5 cm).

-

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1]

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure maximum signal sensitivity.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 240-250 ppm to encompass the full range of expected ¹³C chemical shifts.

-

Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral range (~120 ppm).

-

Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons, like C-1, C-2, and C-3, have longer relaxation times, and an adequate delay is necessary for their quantitative observation, although for routine spectra, a shorter delay is often used to save time.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For the specified concentration, this typically ranges from 128 to 1024 scans, depending on the spectrometer's sensitivity.

-

Decoupling: Employ broadband proton decoupling (e.g., Waltz16 or GARP) during the acquisition to collapse C-H coupling and simplify the spectrum to single lines for each unique carbon, which also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

-

Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (typically 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (CDCl₃ at δ 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Logical Workflow for Spectral Analysis

The process of obtaining and interpreting the ¹³C NMR spectrum follows a logical workflow, from sample preparation to final structural confirmation.

Caption: Experimental and analytical workflow for ¹³C NMR spectroscopy.

References

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹⁹F NMR Chemical Shift

The ¹⁹F NMR chemical shift of the trifluoromethyl (-CF₃) group in 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is influenced by the electronic environment created by the substituents on the benzene ring. The chemical shift is typically reported in parts per million (ppm) relative to a standard reference compound, such as CFCl₃ (trichlorofluoromethane), which is set to 0 ppm.

Based on the substitution pattern, the following factors will primarily determine the chemical shift:

-

The Trifluoromethyl Group: Inherently, trifluoromethyl groups on an aromatic ring have a characteristic chemical shift range. For organofluorine compounds, the range for -CF₃ groups is approximately -50 to -70 ppm.[1]

-

Substituent Effects: The electronic properties of the other substituents on the benzene ring, namely the bromo and methyl groups, will modulate the electron density around the trifluoromethyl group, causing a shift in its resonance.

-

Bromo Group: As an electron-withdrawing group (by induction) and a weak deactivator, the bromine atom is expected to deshield the fluorine nuclei, leading to a downfield shift (less negative ppm value).

-

Methyl Group: As an electron-donating group, the methyl group will increase the electron density on the ring, leading to increased shielding of the fluorine nuclei and an upfield shift (more negative ppm value).

-

The relative positions of these substituents are crucial. In 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, the bromo and methyl groups are ortho and meta to the trifluoromethyl group, respectively. These positions will dictate the magnitude of their electronic influence.

Table 1: Predicted ¹⁹F NMR Chemical Shift Data for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

| Compound | Predicted Chemical Shift Range (δ, ppm) vs. CFCl₃ | Expected Multiplicity |

| 2-Bromo-1-methyl-3-(trifluoromethyl)benzene | -60 to -65 | Singlet (¹H decoupled) |

Note: This is a predicted range. The actual value must be determined experimentally.

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following protocol provides a standardized method for acquiring a high-quality ¹⁹F NMR spectrum of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

2.1. Materials and Equipment

-

Analyte: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆ of high purity (≥99.8 atom % D)

-

NMR Tube: 5 mm high-precision NMR tube

-

NMR Spectrometer: A multinuclear NMR spectrometer with a fluorine probe, operating at a standard frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).

2.2. Sample Preparation

-

In a clean, dry vial, accurately weigh approximately 10-20 mg of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

-

Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a clean Pasteur pipette, transfer the solution into the 5 mm NMR tube.

-

Cap the NMR tube securely.

2.3. NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

Table 2: Recommended ¹⁹F NMR Acquisition Parameters

| Parameter | Recommended Value | Purpose |

| Spectrometer Frequency | 376 MHz (for a 400 MHz ¹H instrument) | The resonance frequency for ¹⁹F at the given magnetic field strength. |

| Pulse Program | Standard single-pulse experiment (e.g., 'zg30') | A simple and robust pulse sequence for acquiring a standard 1D spectrum. |

| Decoupling | Proton-decoupled | To simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in a singlet for the -CF₃ group. |

| Spectral Width (SW) | ~50 ppm (centered around the expected -62 ppm) | To ensure the signal of interest is within the acquisition window. A wider window may be used for unknowns. |

| Number of Scans (NS) | 16 to 64 | To improve the signal-to-noise ratio. |

| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of the fluorine nuclei between scans, ensuring accurate integration. |

| Acquisition Time (AQ) | 2-4 seconds | The duration of data collection for each scan. |

| Temperature | 298 K (25 °C) | A standard temperature for reproducible results. |

| Referencing | Use an external reference or the spectrometer's internal calibration. | To accurately report the chemical shift relative to a known standard. |

2.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis. If no internal standard is used, the chemical shift can be referenced to the known chemical shift of the solvent's residual peak in the ¹H spectrum and the spectrometer's frequency ratio.

-

Integrate the signal to determine the relative number of fluorine atoms.

Factors Influencing the ¹⁹F NMR Chemical Shift

The precise chemical shift of the trifluoromethyl group in 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a result of a complex interplay of several factors. Understanding these factors is crucial for interpreting the spectrum and for comparing it with related compounds.

Caption: Logical relationship of factors affecting the ¹⁹F NMR chemical shift.

3.1. Electronic Effects

The electronic environment around the fluorine nuclei is the most significant factor determining the chemical shift.[2]

-

Inductive and Resonance Effects of Substituents: Electron-donating groups increase the electron density (shielding), causing an upfield shift (more negative ppm), while electron-withdrawing groups decrease electron density (deshielding), leading to a downfield shift (less negative ppm).[2] In substituted benzotrifluorides, this trend can sometimes be reversed, where electron-donating groups cause downfield shifts and electron-withdrawing groups cause upfield shifts.[3][4]

3.2. Solvent Effects

The choice of solvent can influence the chemical shift.[2][5]

-

Polarity: A change in solvent polarity can alter the electronic distribution in the solute molecule, thus affecting the shielding of the fluorine nuclei.[5]

-

Specific Interactions: Hydrogen bonding or other specific interactions between the solute and solvent molecules can also lead to shifts in the resonance.[2]

3.3. Temperature

Temperature variations can affect the chemical shift, although typically to a lesser extent than electronic and solvent effects for small molecules.[2] Changes in temperature can alter conformational equilibria and the extent of intermolecular interactions.

Experimental Workflow

The following diagram illustrates the general workflow for determining the ¹⁹F NMR chemical shift.

Caption: A generalized workflow for ¹⁹F NMR analysis.

By following the detailed protocol and considering the influencing factors outlined in this guide, researchers and drug development professionals can accurately determine and interpret the ¹⁹F NMR chemical shift of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. This information is valuable for structural elucidation, purity assessment, and as a sensitive probe in interaction studies.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. connectsci.au [connectsci.au]

- 4. researchgate.net [researchgate.net]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines its known solubility in common organic solvents, provides a general experimental protocol for quantitative solubility determination, and visualizes the workflow for this procedure.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be miscible. For 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, its aromatic structure, halogen substituent, and trifluoromethyl group contribute to its overall polarity and potential for various intermolecular interactions, including van der Waals forces and dipole-dipole interactions.

Qualitative Solubility Data

| Solvent Classification | Solvent Examples | Solubility |

| Polar Aprotic | Acetone | Soluble[1] |

| Polar Protic | Ethanol | Soluble[1] |

| Nonpolar/Slightly Polar | Chloroform | Soluble[1] |

| Aqueous | Water | Insoluble[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values (e.g., in g/100 mL or mol/L), a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid organic compound in an organic solvent.

Objective: To determine the saturation concentration of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in a specific organic solvent at a given temperature.

Materials:

-

2-Bromo-1-methyl-3-(trifluoromethyl)benzene (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene to a known volume of the selected organic solvent in a series of vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature bath or a shaker with temperature control. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. Gentle agitation can facilitate this process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure that no undissolved solid is transferred, pass the solution through a syringe filter.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion

While precise quantitative data on the solubility of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is limited in publicly accessible literature, its qualitative solubility in common organic solvents is established. For applications requiring exact solubility values, the provided experimental protocol offers a robust framework for in-house determination. This information is crucial for optimizing reaction conditions, developing effective purification strategies, and guiding formulation efforts in pharmaceutical and chemical research.

References

In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a certified Safety Data Sheet (SDS). Always refer to the official SDS from the manufacturer before handling this chemical.

Chemical Identification and Properties

This section provides key identifiers and physicochemical properties for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

| Identifier | Value |

| Chemical Name | 2-Bromo-1-methyl-3-(trifluoromethyl)benzene |

| CAS Number | 1099597-98-4 |

| Molecular Formula | C8H6BrF3 |

| Molecular Weight | 239.03 g/mol [1] |

| IUPAC Name | 2-bromo-1-methyl-3-(trifluoromethyl)benzene |

| Synonyms | 2-Bromo-3-methylbenzotrifluoride, 2-Bromo-3-(trifluoromethyl)toluene[2] |

| Physical and Chemical Properties | Value |

| Physical Form | Colorless to yellow liquid |

| Odor | No information available |

| Boiling Point | 187.1 ± 35.0 °C (Predicted)[3] |

| Density | 1.538 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | No information available |

| Storage Temperature | Room temperature, sealed in a dry environment[1] |

Hazard Identification and Classification

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Not Classified | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319/H320: Causes serious eye irritation / Causes eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning

Hazard Pictograms:

GHS Pictogram for Irritation, Skin Sensitization, and Acute Toxicity (harmful).

The logical flow for hazard identification is outlined in the following diagram:

Hazard Identification and Classification Flowchart.

Toxicological and Ecotoxicological Data

There is currently no quantitative data available for the acute toxicity (LD50/LC50) or ecotoxicity of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in publicly accessible safety data sheets.[2][4] The toxicological properties have not been fully investigated.[5]

| Toxicological Endpoint | Result |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

| Ecotoxicological Endpoint | Result |

| Toxicity to Fish | No data available[4] |

| Toxicity to Daphnia and other Aquatic Invertebrates | No data available[4] |

| Toxicity to Algae | No data available |

Experimental Protocols: Safety and Handling

Due to the lack of specific experimental studies, this section outlines the standard safety protocols derived from available Safety Data Sheets for handling 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.

Engineering Controls

-

Work in a well-ventilated area.[4]

-

Use local exhaust ventilation to keep airborne concentrations low.[2]

-

Facilities should be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended workflow for exposure prevention and control:

Workflow for Exposure Prevention and Control.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and personal clothing.[2] Wash hands thoroughly after handling.[2] Avoid breathing fumes, vapors, or spray.[2][3]

-

Storage: Store in a tightly-closed container in a dry, cool, and well-ventilated place.[4] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[2]

Emergency and First Aid Procedures

The following protocols are recommended in case of accidental exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[2][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] |

The following diagram outlines the logical steps for emergency response:

Logical Flow for Emergency Response Procedures.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: No data available.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

-

Containment and Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[4]

Stability and Reactivity

-

Reactivity: No information available.[2]

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Conditions to Avoid: Dust generation.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Carbon oxides, Hydrogen bromide, Hydrogen fluoride.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

References

In-Depth Technical Guide: Handling and Storage of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the handling, storage, and relevant experimental protocols for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (CAS No. 1099597-98-4). This versatile organic compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Adherence to proper safety procedures and handling techniques is paramount when working with this chemical.

Physicochemical and Safety Data

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a colorless liquid with a strong, pungent odor.[1] A summary of its key physical, chemical, and safety data is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 239.03 g/mol | PubChem |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 152-153 °C | [1] |

| Density | 1.538 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol, acetone, and chloroform. | [1] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | PubChem |

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

Storage Requirements

Store 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from sources of ignition, heat, and direct sunlight.[1] It should be stored separately from incompatible materials such as strong oxidizing agents.

Experimental Protocols

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a valuable building block in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon bonds. Below are representative protocols for its synthesis, a typical application in a Suzuki coupling reaction, purification, and analysis.

Synthesis via Sandmeyer Reaction

A plausible synthetic route to 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is the Sandmeyer reaction, starting from the corresponding aniline, 2-methyl-6-(trifluoromethyl)aniline. This reaction involves the diazotization of the primary amine followed by the introduction of the bromine atom.[2][3]

Materials:

-

2-Methyl-6-(trifluoromethyl)aniline

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, add 2-methyl-6-(trifluoromethyl)aniline followed by the slow addition of 48% HBr with stirring. A solution of sodium nitrite in deionized water is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in HBr is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is then added slowly to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography.

Suzuki Coupling Reaction

This protocol describes a typical Suzuki coupling reaction of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene with phenylboronic acid to form 2-methyl-6-(trifluoromethyl)biphenyl.

Materials:

-

2-Bromo-1-methyl-3-(trifluoromethyl)benzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, phenylboronic acid, potassium carbonate, and a magnetic stir bar.

-

Catalyst and Ligand Addition: Add palladium(II) acetate and triphenylphosphine to the flask.

-

Solvent Addition and Degassing: Add a mixture of toluene and deionized water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C with stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Purification by Flash Column Chromatography

This is a general protocol for the purification of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene or its reaction products.

Materials:

-

Crude product

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A good starting point for non-polar compounds like 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a mixture of hexane and ethyl acetate with a low percentage of ethyl acetate (e.g., 98:2 hexane:ethyl acetate).

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica column.

-

Elution: Add the eluent to the column and apply gentle pressure to begin eluting the sample. Collect fractions in test tubes.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Analytical Methods

GC-MS is a powerful technique for assessing the purity of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and for identifying it in reaction mixtures.

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of about 1 mg/mL.

Instrumental Parameters (Typical):

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).

NMR spectroscopy is essential for structural confirmation.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of about 4 cm.[4]

Typical Solvents and Reference:

-

Solvent: Chloroform-d (CDCl₃) is a common choice.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference for both ¹H and ¹³C NMR.

Conclusion

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a valuable chemical intermediate for the synthesis of complex organic molecules. Its handling and storage require strict adherence to safety protocols to mitigate the risks associated with its hazardous properties. The experimental protocols provided in this guide offer a foundation for the synthesis, utilization, purification, and analysis of this compound in a research and development setting. Researchers should always consult the relevant Safety Data Sheet (SDS) before use and adapt the provided protocols as necessary for their specific applications.

References

An In-depth Technical Guide to 2-Bromo-1-methyl-3-(trifluoromethyl)benzene for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (also known as 2-Bromo-3-(trifluoromethyl)toluene), a key building block in modern synthetic chemistry. With the CAS Number 1099597-98-4, this compound is of significant interest to researchers in the pharmaceutical and agrochemical industries.[1] This document details its physicochemical properties, analyzes its commercial availability from various suppliers, and explores its critical applications in drug discovery, supported by established experimental protocols for cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to effectively source and utilize this versatile reagent in their synthetic endeavors.

Introduction to a Key Synthetic Building Block

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a substituted aromatic compound that has emerged as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom, a methyl group, and a trifluoromethyl group on a benzene ring, offers multiple reaction sites and unique electronic properties. The trifluoromethyl (-CF3) group, in particular, is a crucial pharmacophore in modern drug design.[2][3] Its incorporation into bioactive molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, trifluoromethylated building blocks like 2-Bromo-1-methyl-3-(trifluoromethyl)benzene are in high demand for the synthesis of new chemical entities.[5]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental for its effective use in synthesis. The properties of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene are summarized below.

| Property | Value | Source |

| CAS Number | 1099597-98-4 | [1] |

| Molecular Formula | C8H6BrF3 | [1] |

| Molecular Weight | 239.03 g/mol | [6] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Boiling Point | 187.1 ± 35.0 °C (Predicted) | [1] |

| Density | 1.538 ± 0.06 g/cm3 (Predicted) | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and chloroform.[1] | [1] |

| Storage | Sealed in a dry, room temperature environment. |

Commercial Sourcing and Supplier Analysis

The reliable procurement of high-purity starting materials is a critical first step in any synthetic workflow. 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is available from a range of commercial suppliers.

Identifying Reputable Suppliers

Several chemical suppliers list 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in their catalogs. When selecting a supplier, researchers should consider not only price but also purity, availability of stock, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Prominent suppliers include:

-

Sigma-Aldrich (Merck): A well-established supplier with a comprehensive catalog and detailed technical information.

-

BLD Pharm: Offers this compound and provides key documentation for researchers.

-

Thermo Scientific Chemicals (formerly Alfa Aesar): A reliable source for a wide range of research chemicals.[7]

-

Synthonix Corporation: Specializes in fluorinated building blocks for drug discovery.

-

Various E-commerce Platforms (e.g., Echemi): These platforms connect buyers with numerous manufacturers and distributors, often providing competitive pricing.[8]

Comparative Analysis of Commercial Offerings

The following table provides a snapshot of offerings from various suppliers. Researchers are advised to visit the supplier websites for the most current information on pricing and availability.

| Supplier | Product Number (Example) | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich (BLD Pharmatech) | BL3H160BAE6E | 95% | Inquire | 1099597-98-4 |

| Synthonix Corporation | SY3H3D677BDA | 98% | Inquire | 69902-83-6 (Isomer) |

| Thermo Scientific Chemicals | AAH6178514 (Related Compound) | 98% | 25 g | 59907-13-0 (Isomer)[7][9] |

Note: CAS numbers for isomers are included for comparative purposes and to highlight the importance of verifying the exact structure required.

Key Considerations for Procurement

-

Purity Verification: Always request and review the Certificate of Analysis to confirm the purity and identity of the compound. Impurities can have a significant impact on reaction outcomes.

-

CAS Number Confirmation: Double-check the CAS number to ensure you are ordering the correct regioisomer.

-

Safety Data Sheet (SDS) Review: Before handling the chemical, thoroughly review the SDS for safety, handling, and storage information.[1]

-

Lead Time and Availability: For time-sensitive projects, confirm stock availability and estimated delivery times with the supplier.

Applications in Organic Synthesis & Drug Discovery